6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160253-39-3
Cat. No.: VC2990468
Molecular Formula: C18H14ClNO
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160253-39-3 |
|---|---|
| Molecular Formula | C18H14ClNO |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H14ClNO/c1-11-7-8-16-14(9-11)15(18(19)21)10-17(20-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
| Standard InChI Key | QOACHBGLULUVFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C |
Introduction
Structural Properties and Characterization
Structural Composition
The quinoline backbone of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride creates a bicyclic aromatic system that influences its chemical behavior. The presence of the carbonyl chloride group makes this compound particularly useful as a reactive intermediate for further transformations. Based on similar compounds, we can infer that it likely exists as a crystalline solid at room temperature.
Spectroscopic Characterization
For accurate identification and characterization of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, multiple analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the methyl groups and aromatic protons in the 1H NMR spectrum, while the carbonyl carbon would appear at a characteristic downfield position in the 13C NMR spectrum.
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Mass spectrometry would confirm the molecular weight and fragmentation pattern.
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X-ray crystallography would provide definitive structural confirmation, revealing the spatial arrangement of atoms and bond angles.
Chemical Identifiers
Table 1: Chemical Identifiers for 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1160253-39-3 |
| Molecular Formula | C18H14ClNO |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride likely involves a multi-step process. Based on known methodologies for similar quinoline derivatives, several synthetic routes can be proposed:
Quinoline Core Formation
The Doebner hydrogen-transfer reaction represents a viable approach for synthesizing substituted quinolines from appropriately substituted anilines . This methodology could be adapted to establish the core quinoline structure with the required substitution pattern.
Carboxylic Acid Formation and Conversion
The synthesis pathway likely includes the formation of the corresponding quinoline-4-carboxylic acid, which is subsequently converted to the acid chloride. An improved Pfitzinger reaction could be employed for the direct synthesis of the quinoline-4-carboxylic acid intermediate. This reaction typically involves TMSCl-promoted reaction of N,N-dimethylenaminones and substituted isatins .
Environmentally Conscious Approach
A more environmentally sustainable approach could utilize p-toluenesulfonic acid as an organocatalyst under microwave irradiation. This method employs a one-pot three-component reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid, providing a greener alternative to traditional synthesis methods .
Acid Chloride Formation
The final stage in synthesis involves conversion of the quinoline-4-carboxylic acid to the corresponding acid chloride. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction involves refluxing the carboxylic acid with the chlorinating agent, followed by purification under reduced pressure to obtain the desired 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.
Chemical Reactivity Profile
Reactivity of the Carbonyl Chloride Group
The carbonyl chloride functional group of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride exhibits high reactivity toward nucleophilic species. This reactivity can be harnessed for various synthetic transformations:
Nucleophilic Acyl Substitution Reactions
The compound undergoes nucleophilic acyl substitution with:
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Alcohols to form esters
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Amines to form amides
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Water to form carboxylic acids (hydrolysis)
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Organometallic reagents to form ketones
These reactions make the compound valuable as a building block for more complex molecules with potential applications in medicinal chemistry and materials science.
Quinoline Core Reactivity
The quinoline backbone can participate in several reaction types:
Electrophilic and Nucleophilic Substitutions
The quinoline ring system can undergo both electrophilic aromatic substitution (primarily at the benzene portion) and nucleophilic aromatic substitution (at the pyridine portion), though with differential reactivity compared to simple aromatic systems.
Coordination Chemistry
The nitrogen atom in the quinoline ring can coordinate with various metal ions, enabling applications in coordination chemistry and catalysis.
Oxidation and Reduction Processes
The quinoline ring of 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride can undergo oxidation and reduction under specific conditions. Oxidation might occur at the nitrogen atom to form N-oxides, while reduction could affect the pyridine portion of the quinoline ring.
Applications in Research and Development
Synthetic Organic Chemistry
6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride serves as a versatile intermediate in organic synthesis. The carbonyl chloride group enables facile transformation into various functional derivatives, making it valuable for the preparation of complex molecules.
Medicinal Chemistry and Drug Development
While specific biological activity data for 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is limited in the available literature, quinoline derivatives broadly exhibit significant pharmacological properties. These include:
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Antimicrobial activities against bacteria, fungi, and parasites
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Anticancer properties through various mechanisms including enzyme inhibition
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Anti-inflammatory effects
The carbonyl chloride functionality allows for ready conversion into amides and esters that might enhance bioavailability and target specificity.
Materials Science
Quinoline-based compounds have demonstrated utility in materials science applications, particularly in:
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Development of fluorescent materials for sensing and imaging
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Creation of electroactive compounds for organic electronics
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Production of coordination polymers with specialized properties
The specific substitution pattern in 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride may confer unique photophysical and electronic properties suitable for these applications.
Structural Analogs and Comparative Analysis
Isomeric Variants
6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride belongs to a family of structurally related compounds that differ in substitution patterns:
Position Isomers
A close structural analog is 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS No.: 1160253-41-7), which differs only in the position of the methyl group on the phenyl ring (3-position instead of 2-position) . This subtle difference can significantly impact steric properties and reactivity profiles.
Alkyl Substitution Variants
Another related compound is 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, featuring an ethyl group at position 6 of the quinoline core and a methyl group at position 4 of the phenyl ring. These variations in substitution pattern influence physical properties, reactivity, and potential biological activities.
Table 2: Comparison of Structural Analogs
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | 1160253-39-3 | 295.8 | Methyl at position 2 of phenyl ring |
| 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | 1160253-41-7 | 295.8 | Methyl at position 3 of phenyl ring |
| 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | 1160260-89-8 | 309.79 | Ethyl at position 6 of quinoline; methyl at position 4 of phenyl ring |
Structure-Activity Relationships
The position and nature of substituents on both the quinoline core and the attached phenyl ring significantly influence the chemical and biological properties of these compounds:
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The position of the methyl group on the phenyl ring affects the steric environment around the phenyl-quinoline bond, potentially altering the compound's conformation and interactions with biological targets.
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The substituent at position 6 of the quinoline ring (methyl versus ethyl) influences the electronic properties of the quinoline system, affecting its reactivity profile and potential biological activity.
Future Research Directions
Synthetic Methodology Optimization
Further research could focus on developing more efficient and environmentally sustainable synthetic routes to 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride. Potential areas include:
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Catalytic methods that reduce the environmental impact of synthesis
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One-pot approaches that minimize purification steps and increase yields
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Flow chemistry techniques for scalable and continuous production
Derivative Development and Applications
The reactive nature of the carbonyl chloride functionality provides opportunities for creating libraries of derivatives with potential applications in:
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Targeted drug delivery systems utilizing quinoline-based scaffolds
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Photosensitive materials for optical applications
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Novel coordination compounds with catalytic properties
Structure-Property Relationship Studies
Comprehensive investigation of how subtle structural variations affect the properties of these quinoline derivatives would provide valuable insights for rational design of compounds with enhanced functionality.
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